Pectic acid, sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pectic acid, sodium salt, also known as sodium polygalacturonate, is a water-soluble derivative of pectic acid. Pectic acid itself is a transparent gelatinous acid found in over-ripe fruits and some vegetables. It is a product of pectin degradation in plants, produced via the interaction between pectinase and pectin . Sodium polygalacturonate is widely used in various industries due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pectic acid, sodium salt, can be synthesized by neutralizing pectic acid with sodium hydroxide. The reaction typically involves dissolving pectic acid in water and gradually adding sodium hydroxide until the desired pH is reached. The resulting solution is then evaporated to obtain the sodium salt.

Industrial Production Methods

Industrial production of this compound, often involves the extraction of pectin from citrus peels or apple pomace, followed by its conversion to pectic acid using pectinase enzymes. The pectic acid is then neutralized with sodium hydroxide to form the sodium salt .

Análisis De Reacciones Químicas

Types of Reactions

Pectic acid, sodium salt, undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions where its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Aplicaciones Científicas De Investigación

Chemistry

- Gelling Agent : Pectic acid, sodium salt serves as a gelling agent in food and pharmaceutical formulations.

- Stabilizer : It stabilizes emulsions and suspensions in various chemical processes.

Biology

- Cell Wall Studies : This compound is crucial for studying plant cell wall structures and their biochemical pathways.

- Plant Physiology : It plays a role in the degradation of pectin during plant growth and development.

Medicine

- Drug Delivery Systems : Its biocompatibility and ability to form hydrogels make it suitable for encapsulating drugs for controlled release.

- Wound Healing : Research indicates its potential in promoting tissue regeneration and wound healing due to its bioactive properties.

Industry

- Food Industry : Used as a thickening agent in jams, jellies, and other food products.

- Pharmaceutical Industry : Explored for its bioactive properties that can enhance drug formulations.

Data Table: Applications of this compound

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Gelling agent, stabilizer | Enhances texture and stability |

| Biology | Cell wall studies | Facilitates understanding of plant physiology |

| Medicine | Drug delivery systems | Controlled release of therapeutic agents |

| Wound healing | Promotes tissue regeneration | |

| Industry | Food thickening agent | Improves product consistency |

| Pharmaceutical formulations | Increases bioavailability |

Case Study 1: Immunomodulatory Activity

A study investigated the immunomodulatory effects of pectic polysaccharides extracted from Ulmus pumila. The results demonstrated significant inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages at concentrations of 2% and 4%, indicating potential therapeutic applications in immune modulation .

Case Study 2: Antioxidant Effects

Research on the antioxidant capacity of pectins from citrus peels revealed their effectiveness in scavenging free radicals and reducing lipid peroxidation levels in vitro. This suggests their potential use as natural antioxidants in food preservation and health supplements .

This compound exhibits several notable biological activities:

- Water Solubility : Enhances bioavailability.

- Enzyme Interaction : Serves as a carbon source for microbial metabolism.

- Cellular Effects : Influences signaling pathways and gene expression.

Pharmacological Applications

Recent studies have highlighted the pharmacological applications of pectic acid:

- Immunomodulatory Effects : Enhances immune responses by modulating macrophage activity.

- Antioxidant Activity : Helps mitigate oxidative stress by scavenging free radicals.

- Antitumor Properties : Inhibits tumor growth by inducing apoptosis in cancer cells.

- Hypoglycemic Effects : Shows potential in managing diabetes by lowering blood sugar levels .

Mecanismo De Acción

The mechanism of action of pectic acid, sodium salt, involves its interaction with various molecular targets. It can form gels by cross-linking with divalent cations like calcium, which stabilizes its structure. In biological systems, it can interact with cell wall components, influencing cell adhesion and growth .

Comparación Con Compuestos Similares

Similar Compounds

Pectin: A precursor to pectic acid, used widely in the food industry.

Pectinic acid: Similar to pectic acid but with a higher degree of esterification.

Galacturonic acid: A monomeric unit of pectic substances.

Uniqueness

Pectic acid, sodium salt, is unique due to its water solubility and ability to form stable gels. Unlike pectin, which requires acidic conditions to gel, sodium polygalacturonate can gel in neutral or slightly alkaline conditions, making it versatile for various applications .

Actividad Biológica

Pectic acid, sodium salt, also known as sodium polygalacturonate, is a polysaccharide derived from pectin, primarily found in plant cell walls. This compound plays a significant role in various biological activities and has garnered attention for its potential applications in medicine and agriculture. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and pharmacological applications.

Target of Action

this compound primarily targets the pectin network within plant cell walls. Its interaction leads to the hydrolysis of pectin, facilitating various biochemical processes essential for plant metabolism and growth.

Mode of Action

The mode of action involves the degradation of pectin through enzymatic hydrolysis. This process is crucial for the remodeling of plant tissues during growth and development.

Pectic acid exhibits several notable biochemical properties:

- Water Solubility : It is highly soluble in water, which enhances its bioavailability and interaction with biological systems.

- Enzyme Interaction : Pectic acid serves as a carbon source and induces polygalacturonases in fungal cultures, demonstrating its role in microbial metabolism.

- Cellular Effects : It influences cellular functions by affecting signaling pathways, gene expression, and metabolism. In studies with outbred rats, pectic acid was shown to stimulate hematopoiesis during growth phases.

Pharmacological Applications

Pectic acid has been studied for its diverse pharmacological applications:

- Immunomodulatory Effects : Research indicates that pectins can enhance immune responses by modulating macrophage activity and cytokine production. For instance, certain fractions of pectic polysaccharides have been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages .

- Antioxidant Activity : Pectins exhibit antioxidant properties that help mitigate oxidative stress in cells. This effect is attributed to their ability to scavenge free radicals and reduce inflammation .

- Antitumor Properties : Studies have suggested that pectins can inhibit tumor growth and metastasis by inducing apoptosis in cancer cells and enhancing immune response against tumors .

- Hypoglycemic Effects : Pectins have shown potential in lowering blood sugar levels, making them a candidate for managing diabetes .

Study 1: Immunomodulatory Activity

A study investigated the immunomodulatory effects of pectic polysaccharides extracted from Ulmus pumila. The results demonstrated that these polysaccharides significantly reduced LPS-induced nitric oxide production in RAW 264.7 macrophages by inhibiting iNOS expression at concentrations of 2% and 4% .

Study 2: Antioxidant Effects

In another study examining the antioxidant capacity of pectins from citrus peels, researchers found that these pectins effectively scavenged free radicals and reduced lipid peroxidation levels in vitro. This suggests their potential use as natural antioxidants in food preservation and health supplements .

Data Tables

| Property/Activity | Description |

|---|---|

| Water Solubility | Highly soluble in water; enhances bioavailability |

| Enzyme Induction | Induces polygalacturonases; supports microbial metabolism |

| Immunomodulatory | Enhances macrophage activity; inhibits pro-inflammatory cytokines |

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Antitumor | Induces apoptosis; enhances immune response against tumors |

| Hypoglycemic | Lowers blood sugar levels; potential use in diabetes management |

Propiedades

Número CAS |

9049-37-0 |

|---|---|

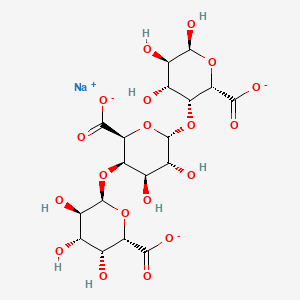

Fórmula molecular |

C18H23NaO19-2 |

Peso molecular |

566.4 g/mol |

Nombre IUPAC |

sodium;6-[2-carboxylato-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C18H26O19.Na/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+1/p-3 |

Clave InChI |

NUCACHWVTZGFJN-UHFFFAOYSA-K |

SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+] |

SMILES canónico |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+] |

Sinónimos |

Low methylated α(1-4) linked D-galacturonate extracted and purified from apple pectins. Sodium salt.Degree of esterification (DE)<5%. [9049-37-0] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.